3-Methyl-8-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine
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Description
3-Methyl-8-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with a complex structure. It belongs to the triazole family, specifically the 1,2,4-triazole subclass. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms. In this case, the triazole nucleus is fused with a pyrazine ring, resulting in a unique and potentially bioactive molecule .
Molecular Structure Analysis
The molecular formula of This compound is C₁₆H₁₈N₆ . The compound’s structure comprises a triazole ring fused with a pyrazine ring, along with additional substituents. The arrangement of atoms and functional groups significantly influences its properties and potential biological activity .
Chemical Reactions Analysis
While specific reactions involving this compound are not directly documented, we can infer that it may participate in various chemical transformations typical of triazoles. These could include nucleophilic substitutions, cyclizations, and condensations. Further experimental investigations are necessary to elucidate its reactivity and behavior under different conditions .
Safety and Hazards
As with any novel compound, safety assessments are crucial. Toxicity, potential side effects, and environmental impact need thorough evaluation. Researchers should conduct cytotoxicity studies, assess metabolic stability, and investigate potential adverse effects. Proper handling and disposal protocols are essential to minimize risks .
Properties
IUPAC Name |
3-methyl-8-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-11-19-14-5-3-4-6-15(14)24(11)13-9-22(10-13)16-17-21-20-12(2)23(17)8-7-18-16/h3-8,13H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGDJRSDCAHPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CN5C4=NN=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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